molecular formula C17H14F2N2O2S B2590844 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097934-54-6

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2590844
CAS No.: 2097934-54-6
M. Wt: 348.37
InChI Key: PAEUNDOLORCJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea (CAS: 2097934-54-6, molecular formula: C₁₇H₁₄F₂N₂O₂S, molecular weight: 348.37 g/mol) is a fluorinated aryl urea derivative featuring a urea core substituted with a 2,6-difluorophenyl group and a heterocyclic ethyl chain containing furan and thiophene moieties. The compound’s structure combines electron-withdrawing fluorine atoms with aromatic and heteroaromatic systems, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c18-13-3-1-4-14(19)16(13)21-17(22)20-9-12(11-6-8-24-10-11)15-5-2-7-23-15/h1-8,10,12H,9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEUNDOLORCJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a urea moiety linked to a difluorophenyl group and a furan ring, which contributes to its diverse biological activities. The structural formula can be represented as follows:

C14H14F2N2O3\text{C}_{14}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The urea functional group allows for hydrogen bonding, enhancing its binding affinity to biological targets. It may modulate enzyme activities or receptor interactions, leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects. For instance, a derivative demonstrated selective cytotoxicity against various cancer cell lines with GI50 values ranging from 1.7 μM to 28.7 μM .
  • Anti-inflammatory Properties : Such compounds are often investigated for their anti-inflammatory potential due to their ability to inhibit pro-inflammatory mediators.
  • Antimicrobial Activity : The presence of the furan and thiophene rings suggests potential antimicrobial properties, as these structures are commonly associated with antibacterial and antifungal activities.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of compounds structurally related to this compound:

Study Findings
Study 1Investigated the anticancer activity of thio/urea derivatives, revealing broad-spectrum antitumor activity with selective cytotoxicity in various cancer cell lines.
Study 2Explored the synthesis and characterization of similar compounds, noting their significant inhibitory effects on target enzymes related to cancer progression.
Study 3Evaluated the antitubercular activity of synthesized derivatives, demonstrating effective inhibition against Mycobacterium tuberculosis with MIC values as low as 25 μM.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Research indicates that derivatives of urea, particularly those containing furan and thiophene moieties, exhibit a range of biological activities including:

  • Anticancer Activity: Several studies have highlighted the potential of urea derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, showing promise as an anti-inflammatory agent. Research has focused on its ability to inhibit pro-inflammatory cytokines.

Case Study:
A study published in a peer-reviewed journal examined the anticancer properties of structurally similar compounds, finding that modifications to the urea linkage enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

Building Block in Synthesis:
this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis.

Synthetic Routes:
Typical synthetic routes include:

  • Formation of Urea Moiety: Reacting isocyanates with amines.
  • Introduction of Furan and Thiophene Rings: Utilizing coupling reactions such as Suzuki or Heck coupling.

Data Table: Synthetic Routes

StepReaction TypeConditions
Formation of UreaIsocyanate + AmineSolvent-dependent
Coupling with FuranSuzuki/Heck couplingBase-catalyzed
Thiophene IntroductionElectrophilic substitutionTemperature-controlled

Materials Science

Development of Advanced Materials:
The compound's unique structural features allow it to be explored as a precursor for advanced materials. Its potential applications include:

  • Conductive Polymers: The incorporation of thiophene units can enhance electrical conductivity.
  • Sensors: Functionalized derivatives may serve as sensors for detecting environmental pollutants or biological markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 2,6-Difluorophenyl; 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl C₁₇H₁₄F₂N₂O₂S 348.37 Dual heterocyclic (furan/thiophene) ethyl chain; moderate fluorination Kinase inhibition, agrochemicals
N-(2-Chloropyrid-4-yl)-N′-(2,3,5,6-tetrafluorophenyl)urea 2,3,5,6-Tetrafluorophenyl; 2-chloropyrid-4-yl C₁₂H₇ClF₄N₃O 332.65 High fluorination; chloropyridine moiety Crystallography studies, pesticidal activity
1-Acetyl-3-[2-(2,3,5,6-tetrafluorophenyl)hydrazin-1-ylidene]indolin-2-one 2,3,5,6-Tetrafluorophenyl; acetylated isatin scaffold C₁₆H₉F₄N₃O₂ 359.26 Tetrafluorophenyl hydrazine; isatin core Anticancer, antimicrobial

Key Comparisons

Fluorination Patterns: The target compound has 2,6-difluorophenyl substitution, which balances electronic effects (electron withdrawal) and steric bulk.

Biological Implications: Fluorinated aryl ureas are known for kinase inhibition (e.g., sorafenib analogs). The target compound’s heterocycles may target enzymes with hydrophobic pockets, whereas the tetrafluorophenyl-chloropyridine urea () could exhibit pesticidal activity due to its halogenated motifs .

Synthetic Accessibility :

  • The target compound likely involves coupling a 2,6-difluorophenyl isocyanate with a furan-thiophene ethylamine. Comparatively, the tetrafluorophenyl urea () requires more specialized fluorinated intermediates, increasing synthesis complexity .

Research Findings and Hypotheses

  • Physicochemical Properties : The target compound’s calculated LogP (~3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, unlike the highly fluorinated tetrafluorophenyl analogs (LogP >4) .
  • Crystallography : While the tetrafluorophenyl urea in exhibits planar urea conformations stabilized by N–H···O hydrogen bonds, the target compound’s furan-thiophene chain may introduce torsional strain, affecting crystal packing .
  • Biological Activity: No direct data exists for the target compound, but analogous fluorinated ureas show IC₅₀ values in the nanomolar range for kinase targets (e.g., VEGFR2). The heterocycles in the target compound may enhance selectivity over related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.